Perfluoro(4-isopropyltoluene)

Descripción

Perfluoro(4-isopropyltoluene) (CAS: 146167-72-8) is a fully fluorinated aromatic compound with the molecular formula C₇F₁₃NaO₅S and a molecular weight of 466.11 g/mol .

Propiedades

IUPAC Name |

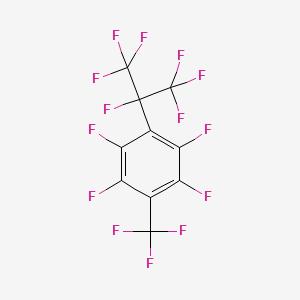

1,2,4,5-tetrafluoro-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10F14/c11-3-1(7(15,9(19,20)21)10(22,23)24)4(12)6(14)2(5(3)13)8(16,17)18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKGPOWZUEZFLPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)C(F)(F)F)F)F)C(C(F)(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10F14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379877 | |

| Record name | Perfluoro(4-isopropyltoluene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20017-49-6 | |

| Record name | Perfluoro(4-isopropyltoluene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Heptafluoroisopropyl)tetrafluorobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Preparation via Hydrogenation and Perfluorination of Precursors

A practical route to perfluoro(4-isopropyltoluene) involves starting from 4-isopropyltoluene or structurally related compounds such as p-cymene (1-methyl-4-isopropylbenzene):

Hydrogenation Step: The aromatic ring of p-cymene is hydrogenated to form 1-methyl-4-isopropylcyclohexane (p-menthane derivative). This step saturates the aromatic ring, converting it into a cyclohexane ring with methyl and isopropyl substituents.

Perfluorination Step: The hydrogenated compound is then subjected to perfluorination using cobalt trifluoride (CoF3) as a fluorinating agent. This process replaces all C-H bonds with C-F bonds, yielding perfluoro-p-menthane, which is structurally analogous to perfluoro(4-isopropyltoluene).

This method is described in patent literature where pinene is hydrogenated to pinane and then perfluorinated to perfluoro-p-menthane, a process that can be adapted to the 4-isopropyltoluene system due to structural similarity.

| Step | Reactant | Product | Reagent/Conditions | Notes |

|---|---|---|---|---|

| Hydrogenation | p-Cymene (4-isopropyltoluene) | 1-methyl-4-isopropylcyclohexane (p-menthane) | Hydrogen gas, catalyst (e.g., Pd/C) | Saturates aromatic ring |

| Perfluorination | p-Menthane | Perfluoro-p-menthane | Cobalt trifluoride (CoF3), 4-zone reactor, elevated temperature | Replaces all hydrogens with fluorine |

Direct Perfluorination Using Silver Difluoride

An alternative and widely applicable method for preparing perfluorinated organic compounds, including perfluoro(4-isopropyltoluene), is the use of silver difluoride (AgF2) as an active fluorinating agent:

- Mechanism: Silver difluoride reacts with organic compounds containing at least one hydrogen or halogen (other than fluorine) attached to carbon, replacing these atoms with fluorine atoms.

- Conditions: The reaction is typically carried out in a corrosion-resistant reactor at temperatures ranging from 50°C to 450°C, depending on the stability of the substrate and intermediates.

- Phases: The organic reactant can be introduced in vapor or liquid phase, often vaporized and passed over a bed of finely divided silver difluoride.

- Regeneration: Silver difluoride is regenerated in situ by fluorination of the silver monofluoride by-product, allowing continuous operation.

- Advantages: This method offers controlled fluorination with reduced risk of explosive reactions compared to elemental fluorine and minimizes decomposition of the organic substrate.

The process involves gradual temperature increases to optimize fluorination without degrading the product. Vapor-phase operation with inert carrier gases (e.g., nitrogen or helium) is common to facilitate contact and product removal.

| Parameter | Description/Value |

|---|---|

| Fluorinating agent | Silver difluoride (AgF2) |

| Temperature range | 50°C to 450°C (adjusted to substrate stability) |

| Reactor type | Corrosion-resistant, packed bed reactor |

| Organic phase | Vapor or liquid |

| Carrier gas | Nitrogen, helium (optional) |

| Reaction time | Seconds to several hours |

| Product recovery | Condensation, washing with dilute alkali, distillation |

| Silver difluoride regeneration | By gaseous fluorine at 200-300°C |

Comparative Analysis of Methods

| Aspect | Hydrogenation + CoF3 Perfluorination | Silver Difluoride Perfluorination |

|---|---|---|

| Starting material | Hydrogenated p-cymene (p-menthane) | 4-isopropyltoluene or derivatives |

| Fluorinating agent | Cobalt trifluoride (CoF3) | Silver difluoride (AgF2) |

| Reaction complexity | Two-step (hydrogenation + fluorination) | Single-step fluorination |

| Reaction temperature | Elevated, controlled in multi-zone reactor | Wide range (50–450°C), gradual increase |

| Safety considerations | Requires careful handling of CoF3 | Less explosive risk than elemental fluorine |

| Product purity and yield | High yield reported | High degree of perfluorination achievable |

| Regeneration of fluorinating agent | Not typically regenerated | Silver difluoride regenerated in situ |

Research Findings and Practical Notes

- The hydrogenation step is critical to convert the aromatic ring into a saturated ring that can be perfluorinated effectively.

- Cobalt trifluoride is a strong fluorinating agent but requires careful temperature control and reactor design (e.g., horizontal four-zone reactors with stirring paddles) to ensure uniform fluorination and high yield.

- Silver difluoride offers a versatile and less hazardous alternative, with the ability to fluorinate a wide range of substrates, including aromatic and alicyclic compounds, under controlled conditions.

- The perfluorination process using silver difluoride is often conducted in multiple stages or recycling loops to achieve exhaustive fluorination.

- Product isolation involves condensation of the fluorinated vapors, washing to remove hydrogen fluoride by-products, and purification by distillation or extraction.

- The choice between these methods depends on availability of starting materials, desired scale, and safety considerations.

Análisis De Reacciones Químicas

Types of Reactions

Perfluoro(4-isopropyltoluene) primarily undergoes substitution reactions due to the presence of highly electronegative fluorine atoms. These reactions include:

Nucleophilic Substitution: Replacement of fluorine atoms with nucleophiles such as amines or alkoxides.

Electrophilic Substitution: Introduction of electrophiles into the aromatic ring, although this is less common due to the electron-withdrawing nature of fluorine atoms.

Common Reagents and Conditions

Common reagents used in the reactions of Perfluoro(4-isopropyltoluene) include tris(dialkylamino)phosphines and proton donors . These reactions are typically carried out under mild conditions to prevent the degradation of the compound. The use of polar solvents such as dimethylformamide (DMF) or ether can facilitate these reactions.

Major Products Formed

The major products formed from the reactions of Perfluoro(4-isopropyltoluene) depend on the type of substitution reaction. For example, nucleophilic substitution with amines can yield perfluoroalkylated amines, while electrophilic substitution can introduce various functional groups into the aromatic ring.

Aplicaciones Científicas De Investigación

Chemical Analysis

PFIPT is utilized as a solvent and reagent in analytical chemistry. Its high thermal stability and low surface tension make it an ideal medium for various reactions and analyses.

- Mass Spectrometry : PFIPT has been employed in mass spectrometry as a matrix for matrix-assisted laser desorption/ionization (MALDI). Its ability to ionize effectively enhances the detection of biomolecules, such as peptides and proteins, providing clearer spectra and improved sensitivity .

- Ion Mobility Spectrometry : Studies have shown that PFIPT can serve as a carrier gas in ion mobility spectrometry (IMS), where it aids in the separation of ions based on their size and shape. This application is particularly valuable in toxicology and environmental monitoring .

Material Science

In material science, PFIPT's properties contribute to the development of advanced materials.

- Fluorinated Polymers : PFIPT is used in the synthesis of fluorinated polymers, which exhibit exceptional chemical resistance and thermal stability. These polymers find applications in coatings, sealants, and adhesives that require durability under harsh conditions .

- Nanocomposites : Research indicates that incorporating PFIPT into nanocomposite materials can enhance their mechanical properties. The fluorinated compound improves the interfacial adhesion between the polymer matrix and nanoparticles, leading to stronger and more resilient materials .

Environmental Studies

PFIPT's role in environmental research is significant due to its interactions with other per- and polyfluoroalkyl substances (PFAS).

- Contaminant Tracking : PFIPT has been studied as a marker for tracking PFAS contamination in groundwater. Its persistence and mobility make it a useful indicator for assessing the spread of PFAS pollutants in contaminated sites .

- Remediation Techniques : Innovative remediation techniques utilizing PFIPT are being explored. For instance, its properties can enhance the effectiveness of adsorption materials used for removing PFAS from water sources, contributing to cleaner water initiatives .

Case Study 1: PFAS Detection in Groundwater

A pilot study conducted at the former Naval Station Treasure Island assessed PFAS levels in groundwater using PFIPT as a reference compound. The results indicated significant contamination levels, necessitating further investigation into remediation strategies .

Case Study 2: Development of Fluorinated Coatings

Research at a materials science laboratory demonstrated that adding PFIPT to a polymer matrix improved the thermal stability of coatings used in aerospace applications. The enhanced properties allowed for better performance under extreme conditions, showcasing its potential in high-tech industries .

Mecanismo De Acción

The mechanism of action of Perfluoro(4-isopropyltoluene) involves its interaction with various molecular targets and pathways. One established mechanism is the activation of the nuclear receptor PPARα (peroxisome proliferator-activated receptor alpha), which plays a role in lipid metabolism and inflammation . Additionally, Perfluoro(4-isopropyltoluene) can disrupt cell-cell communication by inhibiting gap junctions and cause mitochondrial dysfunction, leading to oxidative stress and interference with protein binding .

Comparación Con Compuestos Similares

Perfluoro(4-methylpent-2-ene) (CAS: 2070-70-4)

- Molecular Formula : C₆F₁₂ (fully fluorinated alkene).

- Applications: Key monomer for fluoropolymers (e.g., Teflon-like materials), surfactants, and electronics. Used in pharmaceutical intermediates but lacks documented therapeutic efficacy .

- Grades : Available at 95% purity, with industrial emphasis on polymer synthesis .

- Hazards: Classified as non-hazardous under standard handling conditions, though safety data sheets recommend standard fluorochemical precautions .

Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride (PSVE)

- Molecular Formula : C₈F₁₄O₃S (fluorinated ether with sulfonyl fluoride group).

- Applications: Critical comonomer for introducing sulfonic acid groups into fluoropolymers, enhancing ion-exchange capacity in materials like fuel cell membranes .

- Physical State : Colorless liquid under ambient conditions, facilitating industrial processing .

- Differentiation: Unlike Perfluoro(4-isopropyltoluene), PSVE’s ether linkage and sulfonyl fluoride group enable covalent bonding in polymer backbones, making it irreplaceable in high-performance ionomers .

γ-ω-Perfluoro-C4-20 Alkyl Thiols

- General Structure : Fluorinated thiols with variable chain lengths (C4–C20).

- Applications : Used as telomers in combination with acrylamide or acrylic acid to create water- and oil-repellent coatings .

- Environmental Concerns : Persistent organic pollutants (POPs) under the Stockholm Convention, raising regulatory scrutiny compared to Perfluoro(4-isopropyltoluene), which lacks explicit POP classification in the evidence .

Research Findings and Limitations

- Thermal Stability : Perfluoro(4-methylpent-2-ene) and PSVE exhibit superior thermal resistance (>300°C) due to their fully fluorinated structures, whereas Perfluoro(4-isopropyltoluene)’s sodium sulfonate may introduce ionic interactions that limit high-temperature stability .

- Synthesis Challenges : PSVE’s complex ether-sulfonyl structure requires specialized fluorination techniques, contrasting with Perfluoro(4-isopropyltoluene)’s simpler aromatic perfluorination pathway .

Critical Notes

- Data Gaps : Detailed toxicity, environmental persistence, and industrial scalability data for Perfluoro(4-isopropyltoluene) are absent in the provided evidence, necessitating caution in applications .

- Regulatory Context : The Stockholm Convention’s focus on POPs may indirectly affect Perfluoro(4-isopropyltoluene) if future studies classify it as persistent .

Actividad Biológica

Perfluoro(4-isopropyltoluene) (PFIPT), a perfluorinated compound, has garnered attention due to its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial effects, toxicity data, and relevant case studies.

Chemical Structure and Properties

PFIPT is characterized by its perfluorinated alkyl chain and an isopropyl group attached to a toluene ring. The molecular formula is , and it is known for its hydrophobic nature and stability under various environmental conditions. These properties may influence its interaction with biological systems.

Antimicrobial Activity

Research has indicated that perfluorinated compounds, including PFIPT, exhibit significant antimicrobial properties. A study on mononuclear Pd(II) complexes containing perfluoroalkyl chains demonstrated their effectiveness against both Gram-negative and Gram-positive bacteria. The presence of perfluoroalkyl groups was hypothesized to facilitate the penetration of these complexes into bacterial membranes, leading to cell death through membrane disruption and narcosis mechanisms .

Table 1: Antimicrobial Activity of PFIPT Complexes

| Compound | Bacterial Strain | Activity |

|---|---|---|

| Pd(II) complex with PFIPT | Escherichia coli (Gram-negative) | Active |

| Pd(II) complex with PFIPT | Staphylococcus aureus (Gram-positive) | Active |

| Pd(II) complex with PFIPT | Kocuria rhizophila (Gram-positive) | Active |

The findings suggest that PFIPT's structure may enhance the bioavailability of antimicrobial agents, making them more effective against resistant bacterial strains.

Toxicity and Safety Profile

Despite its promising biological activity, the safety profile of PFIPT remains a concern. Toxicological assessments indicate that exposure to perfluorinated compounds can lead to adverse health effects, particularly in vulnerable populations such as infants. Risk assessments have shown that certain thresholds for health effects may be exceeded in specific scenarios involving PFIPT exposure .

Table 2: Toxicity Data Summary

| Endpoint | Value/Observation |

|---|---|

| Cancer Risk | Less than 1 in 10 million exposure |

| Health Threshold Exceeded | Yes, in specific exposure scenarios |

Case Studies

- Infant Exposure : A risk assessment study highlighted concerns regarding the exposure of infants to PFIPT through consumer products such as diapers. The study found instances where health thresholds were exceeded, prompting further investigation into the safety of such products .

- Environmental Impact : A report from Brookhaven National Laboratory indicated that environmental monitoring revealed detectable levels of PFIPT in groundwater samples. The implications for human health and ecological systems necessitate ongoing research into the environmental fate of this compound .

Q & A

Q. How can researchers align studies on Perfluoro(4-isopropyltoluene) with evolving regulatory frameworks for PFAS?

- Methodology : Monitor updates from agencies like ECHA and OECD on PFAS classification (e.g., SVHC status under REACH). Design experiments to address data gaps identified in regulatory dossiers (e.g., long-term ecotoxicity or alternatives assessment) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.